molecular formula C8H11NOS B7479843 N-(2-Thiophen-2-yl-ethyl)-acetamide

N-(2-Thiophen-2-yl-ethyl)-acetamide

Cat. No.: B7479843
M. Wt: 169.25 g/mol
InChI Key: WPGXIOBHDYQZPN-UHFFFAOYSA-N
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Description

N-(2-Thiophen-2-yl-ethyl)-acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of an acetamide group attached to a thiophene ring via an ethyl linker. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thiophen-2-yl-ethyl)-acetamide typically involves the reaction of 2-thiophen-2-yl-ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme is as follows:

2-thiophen-2-yl-ethylamine+acetic anhydrideThis compound+acetic acid\text{2-thiophen-2-yl-ethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-thiophen-2-yl-ethylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thiophen-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-Thiophen-2-yl-ethyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Agriculture: The compound can be used as a precursor for the synthesis of fungicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-Thiophen-2-yl-ethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Thiophen-2-yl-ethyl)-nicotinamide
  • 2-(2-Thiophen-2-yl-ethyl)-4H-chromen-4-one

Uniqueness

N-(2-Thiophen-2-yl-ethyl)-acetamide is unique due to its specific combination of a thiophene ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in specific research and industrial contexts.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXIOBHDYQZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-Thiophen-2-yl-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step Two
Yield
90%

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